molecular formula C8H6N2O3 B1581055 4-Methoxy-2-nitrobenzonitrile CAS No. 38469-83-9

4-Methoxy-2-nitrobenzonitrile

Cat. No.: B1581055
CAS No.: 38469-83-9
M. Wt: 178.14 g/mol
InChI Key: UUYPUFCWSUBTFP-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitrobenzonitrile (CAS: 38469-83-9; molecular formula: C₈H₆N₂O₃) is an aromatic nitrile derivative with methoxy (–OCH₃) and nitro (–NO₂) substituents at the para and ortho positions, respectively. It serves as a key intermediate in organic synthesis, particularly in peptide chemistry, where its photolabile properties enable its use as a protecting group for amides during solid-phase peptide synthesis . The methoxy group enhances the deprotection rate under UV irradiation (λ = 350 nm), making it superior to the unsubstituted o-nitrobenzyl group . Its synthesis typically involves nitration of precursor compounds, such as 5-(benzyloxy)-4-methoxybenzonitrile, followed by purification via column chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-2-nitrobenzonitrile can be synthesized by reacting 3-nitro-4-bromoanisole with cuprous cyanide in dimethylformamide . The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the bromine atom with a nitrile group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a like .

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 4-Methoxy-2-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Methoxy-2-nitrobenzoic acid.

Scientific Research Applications

4-Methoxy-2-nitrobenzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its structural versatility.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitrobenzonitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers

4-Methoxy-3-nitrobenzonitrile (CAS: 33224-23-6)

  • Structure : Nitro group at meta and methoxy at para positions.
  • Properties : Molecular weight = 178.14 g/mol; InChIKey: ACAYRJJVKPMSIS-UHFFFAOYSA-N .
  • Applications: Limited data, but its isomerism likely alters reactivity in substitution reactions compared to 4-Methoxy-2-nitrobenzonitrile.

3-Methoxy-4-nitrobenzonitrile (CAS: 177476-75-4)

  • Structure : Nitro at para and methoxy at meta positions.
  • Properties : Melting point = 125–126°C; categorized as an irritant .
  • Applications : Used in pharmaceutical research, though specific roles are less documented.

Key Difference : Substituent positions significantly affect electronic distribution, altering solubility, melting points, and reaction kinetics.

Substituted Derivatives

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile (CAS: 1315512-61-8)

  • Structure : Adds a 3-chloropropoxy group at position 3.
  • Properties : Molecular weight = 270.67 g/mol; predicted boiling point = 466.2 ± 45.0°C; density = 1.34 g/cm³ .
  • Applications : Intermediate in agrochemical or pharmaceutical synthesis, though exact uses remain proprietary .

5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile

  • Structure : Benzyloxy group at position 5.
  • Synthesis : Derived from this compound via benzylation; confirmed by NMR (δ 7.80 ppm for aromatic protons) .
  • Applications : Precursor for further functionalization in drug discovery.

Key Difference : Bulky substituents (e.g., benzyloxy, chloropropoxy) increase molecular weight and steric hindrance, reducing reactivity in nucleophilic substitutions.

Functionalized Analogs

4-Methoxy-2-nitrobenzaldehyde (CAS: 22996-21-0)

  • Structure : Replaces nitrile (–CN) with aldehyde (–CHO).
  • Properties : Molecular weight = 181.14 g/mol; purity >95% .
  • Applications : Aldehyde functionality enables condensation reactions, useful in polymer and dye synthesis.

4-Methoxy-3-nitrobenzoic Acid (CAS: 89-41-8)

  • Structure : Carboxylic acid (–COOH) replaces nitrile.
  • Properties : Melting point = 191–194°C; used in high-purity research applications .
  • Applications : Intermediate in medicinal chemistry for antitubercular agents .

Key Difference : Functional groups (–CN vs. –CHO vs. –COOH) dictate application pathways, with nitriles favoring photolabile protecting roles and acids enabling salt formation.

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Application
This compound 38469-83-9 C₈H₆N₂O₃ 178.14 Not reported Photolabile protecting group
4-Methoxy-3-nitrobenzonitrile 33224-23-6 C₈H₆N₂O₃ 178.14 Not reported Research intermediate
3-Methoxy-4-nitrobenzonitrile 177476-75-4 C₈H₆N₂O₃ 178.14 125–126 Pharmaceutical research
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile 1315512-61-8 C₁₁H₁₁ClN₂O₄ 270.67 Not reported Specialty chemical synthesis

Research Findings

  • Photolabile Efficiency: The para-methoxy group in this compound accelerates UV-induced deprotection by 30–50% compared to non-methoxy analogs .
  • Crystal Structure : X-ray diffraction studies () reveal planar geometry, enhancing stability in solid-phase synthesis .

Biological Activity

4-Methoxy-2-nitrobenzonitrile is a synthetic organic compound characterized by the presence of a methoxy group and a nitro group attached to a benzonitrile structure. Its molecular formula is C8H6N2O3C_8H_6N_2O_3, and it is recognized for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

The compound's structure allows for various chemical reactions, including:

  • Nucleophilic substitution : The nitro group can be reduced to an amino group under specific conditions.
  • Oxidation : The methoxy group can be oxidized to form a carboxylic acid.
  • Reactivity : The presence of functional groups enhances its reactivity, making it suitable for further derivatization.
PropertyValue
Molecular FormulaC8H6N2O3C_8H_6N_2O_3
Molecular Weight178.14 g/mol
CAS Registry Number1315512-61-8
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various nitro-substituted benzonitriles on human cancer cell lines, this compound demonstrated notable effectiveness against breast cancer cells (MCF-7) at micromolar concentrations. The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to cell death.

Antimicrobial Activity

Emerging evidence suggests that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment. Preliminary studies have indicated activity against both Gram-positive and Gram-negative bacteria.

Table 2: Biological Activities of this compound

Activity TypeEffectivenessReference
AnticancerHigh (micromolar)
AntimicrobialModerate

The biological activity of this compound is attributed to its ability to interact with cellular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can bind to cellular macromolecules, disrupting normal cellular functions.

Proposed Mechanisms:

  • Induction of ROS : Increases oxidative stress within cancer cells.
  • Protein Interaction : Covalent bonding with target proteins, altering their functionality.

Research Applications

Given its unique structural features, this compound has potential applications in various fields:

  • Pharmaceutical Development : As an intermediate in synthesizing new anticancer agents.
  • Agrochemical Formulations : Development of novel pesticides.
  • Material Science : Synthesis of advanced materials with specific properties.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 4-Methoxy-2-nitrobenzonitrile, and what parameters critically influence reaction yields?

Methodological Answer:
Synthesis typically involves nitration of a methoxy-substituted benzonitrile precursor. For example, introducing a nitro group at the ortho position of 4-methoxybenzonitrile under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Critical parameters include:

  • Temperature control : Excessive heat may lead to over-nitration or decomposition .
  • Electron-donating effects : The methoxy group directs nitration to the ortho/para positions, requiring precise stoichiometry to favor the desired isomer .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is essential to isolate the product from byproducts like para-nitro isomers .

Q. Advanced: How can researchers resolve contradictions in NMR or IR spectral data when characterizing this compound?

Methodological Answer:
Contradictions often arise from overlapping signals (e.g., methoxy protons vs. aromatic protons in NMR) or ambiguous nitrile stretching vibrations in IR. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign proton-carbon correlations .
  • Computational validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra (e.g., using ACD/Labs or Gaussian) .
  • Cross-referencing analogs : Use spectral data from structurally similar compounds (e.g., 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile) to identify characteristic peaks .

Q. Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust/aerosols .
  • Storage : Keep in airtight, light-resistant containers at room temperature in a dry environment. Avoid incompatible materials (e.g., strong oxidizers) .
  • Decomposition monitoring : Conduct periodic TLC/HPLC analysis to detect hydrolysis products (e.g., carboxylic acids from nitrile degradation) .

Q. Advanced: How do the electronic effects of methoxy and nitro groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

  • Methoxy group : Activates the ring via electron donation (+M effect), directing electrophiles to meta positions. However, steric hindrance from the nitro group may limit reactivity .
  • Nitro group : Strongly deactivating (-I, -M), making the ring less susceptible to electrophilic attack but stabilizing intermediates in NAS.
  • Reactivity optimization : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) to enhance reaction rates. Example: Substitution at the para-nitro position with amines under Pd catalysis .

Q. Advanced: What analytical techniques are most effective for quantifying trace impurities in this compound, and how should method validation be approached?

Methodological Answer:

  • HPLC-PDA/MS : Use a C18 column (methanol/water mobile phase) to separate impurities like nitroso derivatives or hydrolysis products. Validate via:
    • Linearity : R² ≥ 0.995 across 50–150% of the target concentration .
    • LOD/LOQ : Establish limits of detection/quantification using signal-to-noise ratios (3:1 and 10:1, respectively) .
  • GC-MS : Detect volatile byproducts (e.g., methoxybenzaldehyde) with a DB-5 column and electron ionization .
  • Batch consistency : Compare impurity profiles across synthesis batches using principal component analysis (PCA) .

Q. Advanced: In medicinal chemistry, what strategies are employed to modify the this compound scaffold to enhance bioactivity while reducing cytotoxicity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the nitrile group with a tetrazole (-CN → -Tetrazole) to improve metabolic stability .
  • Positional isomerism : Synthesize analogs like 5-methoxy-2-nitrobenzonitrile to compare SAR against kinase targets .
  • Prodrug design : Mask the nitro group as a nitroreductase-sensitive moiety (e.g., nitroimidazole) for selective activation in hypoxic tumor microenvironments .
  • Toxicity mitigation : Introduce hydrophilic substituents (e.g., -SO₃H) to enhance solubility and reduce off-target binding .

Q. Basic: What spectroscopic and chromatographic methods are recommended for confirming the identity of this compound?

Methodological Answer:

  • NMR : Confirm substitution pattern via ¹H NMR (methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm) and ¹³C NMR (nitrile carbon at δ ~115 ppm) .
  • IR : Identify nitrile stretching at ~2230 cm⁻¹ and nitro symmetric/asymmetric stretches at ~1520/1350 cm⁻¹ .
  • HPLC : Use a retention time comparison against a certified reference standard (if available) .

Q. Advanced: How can computational methods (e.g., DFT, molecular docking) predict the physicochemical and biological properties of this compound derivatives?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential maps for reactivity insights .
  • Molecular docking : Screen derivatives against target proteins (e.g., cytochrome P450) using AutoDock Vina to prioritize synthesis .
  • ADMET prediction : Use QikProp or SwissADME to estimate logP, solubility, and cytochrome inhibition risks .

Properties

IUPAC Name

4-methoxy-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYPUFCWSUBTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302281
Record name 4-Methoxy-2-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38469-83-9
Record name 38469-83-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-2-nitrobenzonitrile
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Record name 4-Methoxy-2-nitrobenzonitrile
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Synthesis routes and methods

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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